![molecular formula C11H6BrIN2O B12889264 [(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-61-3](/img/structure/B12889264.png)
[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile typically involves the bromination and iodination of quinoline derivatives. The process begins with the selective bromination of 8-substituted quinolines, followed by iodination at specific positions on the quinoline nucleus . The reaction conditions often include the use of bromine and iodine reagents under controlled temperatures and solvent conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and iodination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline nucleus can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds, leading to the synthesis of novel quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, nucleophiles (such as amines and thiols), and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures, solvents (such as dichloromethane or acetonitrile), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biological molecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in antimalarial drug design.
8-Methoxyquinoline: Studied for its potential biological activities.
Uniqueness
[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms on the quinoline nucleus allows for unique reactivity and interactions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88757-61-3 |
|---|---|
Molekularformel |
C11H6BrIN2O |
Molekulargewicht |
388.99 g/mol |
IUPAC-Name |
2-(7-bromo-5-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrIN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2 |
InChI-Schlüssel |
XZQXIDLZQAIUOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2N=C1)OCC#N)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


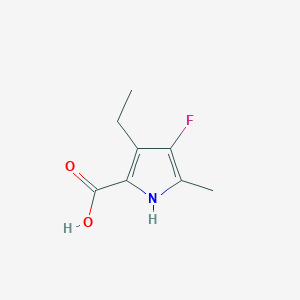
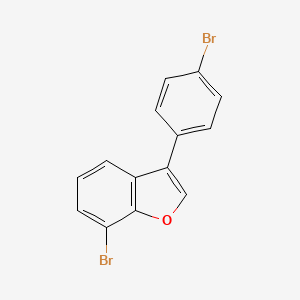
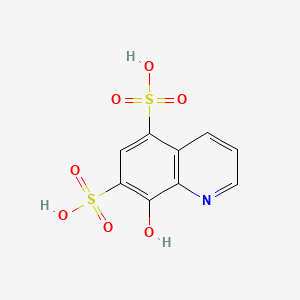
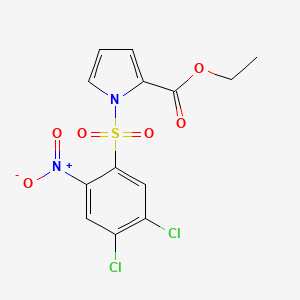
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
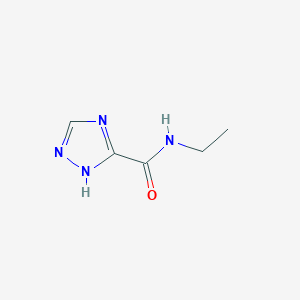
![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)

![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)




